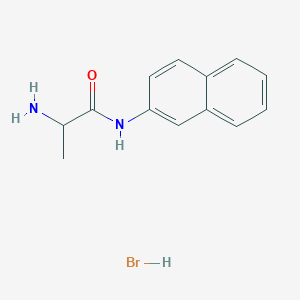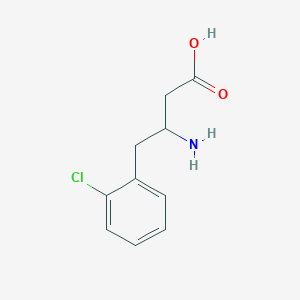
Boc-Ser(Fmoc-His(Trt))-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Ser(Fmoc-His(Trt))-OH is a protected amino acid derivative used in peptide synthesis. It contains three protective groups: Boc (tert-butyloxycarbonyl) for serine, Fmoc (fluorenylmethyloxycarbonyl) for histidine, and Trt (trityl) for the side chain of histidine. These protective groups prevent unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Fmoc-His(Trt))-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the growing peptide chain.
Washing: Removal of excess reagents and by-products using solvents like DMF or NMP.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of greener solvents and optimized reaction conditions is becoming more common to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Ser(Fmoc-His(Trt))-OH undergoes several types of reactions during peptide synthesis:
Deprotection: Removal of protective groups using specific reagents (e.g., piperidine for Fmoc, TFA for Boc and Trt).
Coupling: Formation of peptide bonds using coupling reagents like HBTU or DIC.
Cleavage: Removal of the peptide from the solid support using TFA.
Common Reagents and Conditions
Deprotection: Piperidine (20-50%) in DMF for Fmoc removal; TFA (95%) for Boc and Trt removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Cleavage: TFA with scavengers like water, TIS, and EDT.
Major Products
The major products formed from these reactions are the desired peptides with specific sequences. Side products may include truncated peptides or peptides with incomplete deprotection.
Aplicaciones Científicas De Investigación
Boc-Ser(Fmoc-His(Trt))-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptides for studying protein-protein interactions, enzyme-substrate interactions, and signaling pathways.
Medicine: Development of peptide-based drugs and vaccines.
Industry: Production of peptides for use in cosmetics, food additives, and as research tools
Mecanismo De Acción
The mechanism of action of Boc-Ser(Fmoc-His(Trt))-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the stepwise assembly of peptides. The Fmoc group is removed using piperidine, exposing the amino group for coupling. The Boc and Trt groups are removed using TFA, exposing the serine and histidine side chains for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Ser(Fmoc-His(Boc))-OH: Similar structure but with Boc protection for histidine side chain.
Boc-Ser(Fmoc-His(Bzl))-OH: Similar structure but with benzyl protection for histidine side chain.
Boc-Ser(Fmoc-His(Dnp))-OH: Similar structure but with dinitrophenyl protection for histidine side chain.
Uniqueness
Boc-Ser(Fmoc-His(Trt))-OH is unique due to the combination of protective groups, which provides stability and selectivity during peptide synthesis. The Trt group offers robust protection for the histidine side chain, making it suitable for complex peptide synthesis .
Propiedades
Fórmula molecular |
C48H46N4O8 |
|---|---|
Peso molecular |
806.9 g/mol |
Nombre IUPAC |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C48H46N4O8/c1-47(2,3)60-46(57)51-42(43(53)54)30-58-44(55)41(50-45(56)59-29-40-38-25-15-13-23-36(38)37-24-14-16-26-39(37)40)27-35-28-52(31-49-35)48(32-17-7-4-8-18-32,33-19-9-5-10-20-33)34-21-11-6-12-22-34/h4-26,28,31,40-42H,27,29-30H2,1-3H3,(H,50,56)(H,51,57)(H,53,54)/t41-,42-/m0/s1 |
Clave InChI |
NZLNABSUFWBYTC-COCZKOEFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester](/img/structure/B12281128.png)





![4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12281173.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)



![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)
